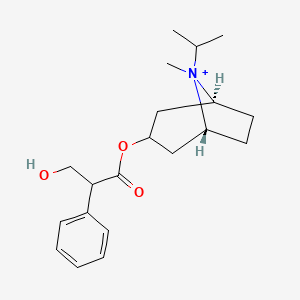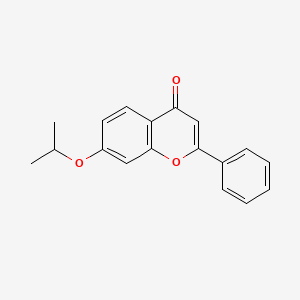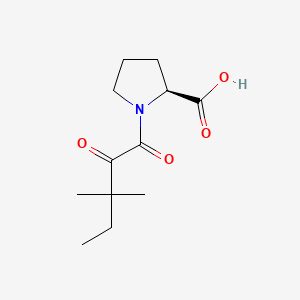
Irsogladinmaleat
Übersicht
Beschreibung
Irsogladinmaleat: ist eine Verbindung, die für ihre schleimhautschützenden Eigenschaften bekannt ist. Es wird hauptsächlich zur Behandlung von Magengeschwüren und akuter Gastritis eingesetzt. Die Verbindung ist ein Phosphodiesterase-Inhibitor, d. h. sie wirkt durch Erhöhung der cAMP-Spiegel in den Zellen, was zu verschiedenen schützenden Wirkungen auf die Magenschleimhaut führt .
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, irsogladine maleate is used to investigate its effects on cellular communication and mucosal protection. It has been shown to enhance gap junctional intercellular communication, which is crucial for maintaining tissue integrity .
Medicine: Medically, irsogladine maleate is used to treat peptic ulcers and gastritis. It has been found to be effective in accelerating the healing of gastric ulcers and protecting the gastric mucosa from damage caused by nonsteroidal anti-inflammatory drugs .
Industry: In the pharmaceutical industry, irsogladine maleate is used in the formulation of drugs aimed at treating gastrointestinal disorders .
Wirkmechanismus
Target of Action
Irsogladine maleate primarily targets phosphodiesterase isozymes and muscarinic acetylcholine receptors . Phosphodiesterase isozymes are involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in many biological processes. Muscarinic acetylcholine receptors are a type of receptor in the nervous system that responds to the neurotransmitter acetylcholine .
Mode of Action
Irsogladine maleate increases intracellular cAMP content via non-selective inhibition of phosphodiesterase isozymes . This inhibition prevents the breakdown of cAMP, leading to an increase in its intracellular levels. The drug also binds to muscarinic acetylcholine receptors . These actions result in a variety of effects in the gastrointestinal tract, including the facilitation of gap junctional intercellular communication .
Biochemical Pathways
The increase in cAMP content by Irsogladine maleate affects several biochemical pathways. It facilitates gap junctional intercellular communication, inhibits the reduced gastric mucosal blood flow response, and suppresses reactive oxygen generation . These effects are thought to be key mechanisms involved in its gastroprotective actions .
Pharmacokinetics
It is known that the drug is administered orally . More research is needed to fully understand the ADME properties of Irsogladine maleate and their impact on its bioavailability.
Result of Action
Irsogladine maleate exhibits gastric cytoprotection partly mediated by endogenous nitric oxide . It strengthens the connection between gastric mucosal epithelial cells, inhibits the peeling and falling off of epithelial cells, and the expansion of intercellular spaces, enhancing the stability of mucosal cells . This results in the defense of the mucosa and the inhibition of harmful substances passing through the mucosa .
Action Environment
The action of Irsogladine maleate can be influenced by various environmental factors. For instance, the presence of certain drugs, such as nonsteroidal anti-inflammatory drugs, bisphosphonates, or selective serotonin reuptake inhibitors, can affect the action of Irsogladine maleate . .
Biochemische Analyse
Biochemical Properties
Irsogladine maleate is known to interact with various biomolecules. It increases intracellular cyclic adenosine 3’,5’-monophosphate (cAMP) content via non-selective inhibition of phosphodiesterase isozymes . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
Irsogladine maleate has significant effects on various types of cells and cellular processes. It facilitates gap junctional intercellular communication , which is crucial for cell function. It also influences cell signaling pathways, particularly the cAMP signaling pathways .
Molecular Mechanism
The molecular mechanism of action of Irsogladine maleate involves its binding interactions with biomolecules and its effects on gene expression. It acts as a phosphodiesterase inhibitor , which leads to an increase in intracellular cAMP levels . This can result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, Irsogladine maleate has shown stability and long-term effects on cellular function. For instance, it has been observed to reduce the extent of ethanol/hydrochloric acid mixture-induced gastric ulceration .
Dosage Effects in Animal Models
In animal models, the effects of Irsogladine maleate vary with different dosages. It has been observed to exhibit dose-related gastroprotection against ethanol/HCl-induced lesions .
Metabolic Pathways
Irsogladine maleate is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterase isozymes, leading to an increase in intracellular cAMP levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Irsogladinmaleat beinhaltet die Kondensationsreaktion von 2,5-Dichlorbenzonitril mit Dicyandiamid in Gegenwart eines Basenkatalysators. Diese Reaktion wird typischerweise in einem aprotischen polaren Lösungsmittel durchgeführt. Das Zwischenprodukt wird dann durch Umkristallisation mit einem Lösungsmittelgemisch aus Essigsäure, Aceton und Maleinsäure zu this compound umgewandelt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, wird aber für höhere Ausbeute und Reinheit optimiert. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, wie Temperatur und Lösungsmittelzusammensetzung, um die effiziente Produktion von this compound hoher Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Irsogladinmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Amin-Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Zu den gängigen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Natriumhydroxid und verschiedene organische Lösungsmittel werden eingesetzt.
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound, wie Amin-Derivate und substituierte Triazinverbindungen .
Wissenschaftliche Forschungsanwendungen
Biologie: In der biologischen Forschung wird this compound verwendet, um seine Auswirkungen auf die Zellkommunikation und den Schleimhautschutz zu untersuchen. Es wurde gezeigt, dass es die interzelluläre Kommunikation über Gap Junctions verstärkt, was für die Aufrechterhaltung der Gewebsintegrität entscheidend ist .
Medizin: Medizinisch wird this compound zur Behandlung von Magengeschwüren und Gastritis eingesetzt. Es wurde festgestellt, dass es die Heilung von Magengeschwüren beschleunigt und die Magenschleimhaut vor Schäden durch nichtsteroidale Antirheumatika schützt .
Industrie: In der pharmazeutischen Industrie wird this compound zur Formulierung von Medikamenten verwendet, die zur Behandlung von Magen-Darm-Erkrankungen eingesetzt werden .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es Phosphodiesterase-Enzyme hemmt, was zu einem Anstieg des intrazellulären cAMP-Spiegels führt. Dieser Anstieg aktiviert die Proteinkinase A, was wiederum die Produktion von Schutzfaktoren in der Magenschleimhaut verstärkt. Darüber hinaus erleichtert this compound die interzelluläre Kommunikation über Gap Junctions, was dazu beiträgt, die Integrität der Schleimhautbarriere des Magens zu erhalten .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Gefarnat: Ein weiteres schleimhautschützendes Mittel, das zur Behandlung von Magengeschwüren eingesetzt wird.
Proglumid: Ein Medikament, das die Magensäuresekretion hemmt und zur Behandlung von Magengeschwüren eingesetzt wird.
Sucralfat: Ein Medikament, das eine schützende Barriere auf der Magenschleimhaut bildet, um Geschwüre zu behandeln.
Einzigartigkeit: Irsogladinmaleat ist einzigartig in seiner Fähigkeit, die interzelluläre Kommunikation über Gap Junctions zu verstärken, was keine übliche Eigenschaft unter anderen schleimhautschützenden Mitteln ist. Dieser einzigartige Wirkmechanismus macht es besonders effektiv bei der Aufrechterhaltung der Integrität der Magenschleimhaut und der Beschleunigung der Heilung von Geschwüren .
Eigenschaften
IUPAC Name |
but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLVTVAIERNDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Irsogladine maleate?
A1: Irsogladine maleate primarily functions by enhancing gap junctional intercellular communication (GJIC). [, , ] This enhancement is achieved through various mechanisms, including increased intracellular cyclic adenosine monophosphate (cAMP) levels and potential interactions with phosphodiesterase (PDE) isozymes. [, ]
Q2: How does Irsogladine maleate's enhancement of GJIC impact cellular processes?
A2: Enhanced GJIC plays a crucial role in maintaining epithelial cell homeostasis and barrier function. [] In the gastric mucosa, it contributes to protection against injury, and in gingival epithelial cells, it helps regulate inflammation and barrier integrity against periodontal pathogens. [, , ]
Q3: Does Irsogladine maleate influence inflammatory processes?
A3: Yes, research indicates that Irsogladine maleate exhibits anti-inflammatory properties. [, , ] For instance, it can suppress the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including gingival epithelial cells and macrophages. [, , ] This suppression may be linked to its effects on intracellular signaling pathways, such as the ERK pathway, and its potential modulation of Toll-like receptor 2 (TLR2) expression. [, ]
Q4: Does Irsogladine maleate interact with the ERK signaling pathway?
A4: Studies suggest that Irsogladine maleate can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in human gingival epithelial cells (HGECs). [] This inhibition of ERK phosphorylation may contribute to the compound's ability to suppress the production of pro-inflammatory cytokines, such as IL-8, in response to stimuli like outer membrane protein 29 from Aggregatibacter actinomycetemcomitans. []
Q5: What is the role of Toll-like receptor 2 (TLR2) in Irsogladine maleate's mechanism of action?
A5: Research indicates that Irsogladine maleate can suppress the induction of TLR2 in human gingival epithelial cells. [] This suppression of TLR2 induction contributes to the compound's ability to regulate the inflammatory response in these cells, particularly in the context of periodontitis. []
Q6: What is the molecular formula and weight of Irsogladine maleate?
A6: The molecular formula of Irsogladine maleate is C12H8Cl2N6 • C4H4O4. Its molecular weight is 425.24 g/mol. [, ]
Q7: Is there spectroscopic data available for Irsogladine maleate?
A7: While the provided research papers do not contain detailed spectroscopic data, they mention techniques like infrared (IR) spectroscopy, 1H nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) for structural confirmation during synthesis. [, , ]
Q8: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of Irsogladine maleate?
A9: Yes, researchers have explored formulations to enhance its delivery and efficacy. For instance, cyclodextrins have been investigated to improve the solubility of Irsogladine maleate, particularly for oral spray formulations. [] Additionally, mucoadhesive polymers like gum ghatti have been studied for their potential to enhance the retention and efficacy of Irsogladine maleate in oral applications. [, ]
Q9: What preclinical models have been used to investigate the efficacy of Irsogladine maleate?
A9: Several animal models have been employed to evaluate the efficacy of Irsogladine maleate. These include:
- Min mouse model: Used to study Irsogladine maleate's suppressive effects on intestinal polyp development, potentially through the NF-jB signaling pathway and reduction of oxidative stress. []
- Rat models: Employed to assess the compound's protective effects against gastric injury induced by various factors, such as indomethacin, ethanol, and hydrochloric acid. [, , ]
- Rat periodontitis model: Used to investigate the compound's ability to suppress inflammatory cell infiltration in periodontal tissues. []
- Hamster models: Employed to study the healing effects of Irsogladine maleate on oral stomatitis induced by acetic acid, including models mimicking the effects of 5-fluorouracil treatment. [, ]
- Mouse cornea neovascularization model: Used to investigate the compound's anti-angiogenic effects, demonstrating its ability to inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis. []
Q10: What clinical trials have been conducted with Irsogladine maleate?
A10: Several clinical trials have evaluated Irsogladine maleate's efficacy in various conditions:
- Gastric Ulcer Healing: A multicenter, double-blind, randomized clinical trial (IMPACT study) demonstrated that Irsogladine maleate accelerated gastric ulcer healing after Helicobacter pylori eradication therapy. [] Another trial compared its efficacy with famotidine, finding both acceptable for treating gastric ulcers after H. pylori eradication. []
- Non-Erosive Reflux Disease (NERD): A double-blind, placebo-controlled study investigated the efficacy of adding Irsogladine maleate to proton-pump inhibitor therapy for NERD. []
- Oral Mucositis: A double-blind, placebo-controlled trial showed that Irsogladine maleate reduced the incidence of fluorouracil-based chemotherapy-induced oral mucositis. [] Another study indicated its potential to reduce severe oral mucositis in head and neck squamous-cell carcinoma patients undergoing chemoradiotherapy. []
- Postoperative Adjuvant Therapy for Lung Cancer: A randomized phase III trial explored the use of Irsogladine maleate as an anti-angiogenetic agent in patients with resected lung cancer. []
Q11: What is known about the dissolution and solubility of Irsogladine maleate?
A12: Irsogladine maleate is known to be poorly soluble in water, posing challenges for its formulation and delivery. [] To overcome this, researchers have explored the use of cyclodextrins to enhance its solubility, particularly in the development of oral spray formulations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate](/img/structure/B1672111.png)

![[(2S)-2-[[(2S)-2-aminopropanoyl]-[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxypyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl] 3,5-dihydroxy-2-methyl-6-(sulfanylmethyl)benzoate](/img/structure/B1672114.png)
![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)
![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)




